1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile
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Overview
Description
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile is a chemical compound known for its unique structure and properties. It is characterized by a cyclopropene ring substituted with three phenyl groups and a nitrile group.
Preparation Methods
The synthesis of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide. This reaction proceeds via a cyclization mechanism, resulting in the formation of the desired cyclopropene compound . Industrial production methods may involve similar cyclopropanation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile can be compared with other cyclopropene derivatives, such as:
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: Similar structure but different functional groups.
1,2,3-Triphenylcyclopropane: Lacks the nitrile group, affecting its reactivity and applications.
Properties
CAS No. |
79919-09-8 |
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Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,2,3-triphenylcycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C22H15N/c23-16-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)21(22)18-12-6-2-7-13-18/h1-15H |
InChI Key |
SMTWXCRTALXZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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